molecular formula C14H19ClN2O B2644104 N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanamide CAS No. 478078-02-3

N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanamide

Cat. No.: B2644104
CAS No.: 478078-02-3
M. Wt: 266.77
InChI Key: YEFYZIWNQZRBRE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 3-chlorophenyl group, a pyrrolidinyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-(1-pyrrolidinyl)butanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as ammonia, primary or secondary amines, thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of the 3-chlorophenyl group and the pyrrolidinyl moiety can influence its binding interactions and overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3-(1-pyrrolidinyl)propanamide: Similar structure but with a shorter carbon chain.

    N-(3-chlorophenyl)-3-(1-pyrrolidinyl)pentanamide: Similar structure but with a longer carbon chain.

    N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

N-(3-chlorophenyl)-3-(1-pyrrolidinyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its reactivity in substitution reactions, while the pyrrolidinyl group can influence its binding interactions with biological targets.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-pyrrolidin-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11(17-7-2-3-8-17)9-14(18)16-13-6-4-5-12(15)10-13/h4-6,10-11H,2-3,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFYZIWNQZRBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC(=CC=C1)Cl)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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